1-(2,2,2-Trifluoroethyl)-3alpha-(acetylamino)-6beta-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-1H-azepine-2(3H)-one
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Overview
Description
Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- is a complex organic compound known for its pharmacological properties. It is a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist, which has shown significant potential in the treatment of migraine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s activity.
Substitution: This reaction can replace certain groups on the molecule with others, potentially enhancing its efficacy or reducing side effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more oxidized form of the compound, while reduction could yield a more reduced form. Substitution reactions could result in derivatives with different pharmacological properties .
Scientific Research Applications
Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of various chemical modifications on pharmacological activity.
Biology: It is used to investigate the role of CGRP receptors in various biological processes.
Medicine: It is being studied for its potential to treat migraines and other conditions involving CGRP receptors.
Mechanism of Action
The mechanism of action of Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- involves its binding to CGRP receptors, thereby inhibiting the effects of CGRP. This inhibition can reduce the vasodilation and inflammation associated with migraines. The molecular targets include the CGRP receptors, and the pathways involved are those related to CGRP signaling .
Comparison with Similar Compounds
Similar Compounds
BIBN4096BS (olcegepant): Another CGRP receptor antagonist used in the treatment of migraines.
MK-0974: A similar compound with a different chemical structure but similar pharmacological properties.
Uniqueness
What sets Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- apart is its unique combination of functional groups, which confer high potency and selectivity for CGRP receptors. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H17F5N2O2 |
---|---|
Molecular Weight |
364.31 g/mol |
IUPAC Name |
N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]acetamide |
InChI |
InChI=1S/C16H17F5N2O2/c1-9(24)22-13-6-5-10(11-3-2-4-12(17)14(11)18)7-23(15(13)25)8-16(19,20)21/h2-4,10,13H,5-8H2,1H3,(H,22,24)/t10-,13-/m1/s1 |
InChI Key |
PGPIHYYFAZASKA-ZWNOBZJWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CC[C@H](CN(C1=O)CC(F)(F)F)C2=C(C(=CC=C2)F)F |
Canonical SMILES |
CC(=O)NC1CCC(CN(C1=O)CC(F)(F)F)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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